molecular formula C10H8N2O3 B1403655 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1399654-82-0

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No. B1403655
M. Wt: 204.18 g/mol
InChI Key: OOYCLILZCXINKA-UHFFFAOYSA-N
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Description

The molecule 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic) . The molecule consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is complex, with a total of 26 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds. The molecule also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The molecular weight of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is determined by the sum of the atomic weights of each constituent element . The molecule consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis of Spirocyclopropane Derivatives

The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, demonstrating the utility of 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one in generating structurally complex and diverse compounds (Yong et al., 2007).

Reactions with Nucleophiles

2′-Oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles show interesting reactions with oxygen-centered nucleophiles. These reactions yield products with retained three-membered rings, indicative of the chemical versatility of such compounds (Kayukov et al., 2011).

One-Pot Synthesis Processes

The compound's utility is further shown in one-pot synthesis processes. For example, 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives are synthesized using a one-pot, four-component process, demonstrating the efficiency and versatility of these compounds in complex organic syntheses (Mohammadi et al., 2017).

Applications in Heterocyclic Chemistry

The compound also plays a role in the synthesis of new heterocyclic derivatives. For instance, new derivatives of 3,4-dihydrospiro[cycloalkane-1′,2(1H)-quinolines] are obtained through a process involving spiro compounds, showcasing its relevance in the creation of novel heterocyclic structures (Palma et al., 1998).

Unusual Chemical Transformations

Unusual transformations of spiro[pyrazolinecyclopropanes] into hydroperoxides in the presence of atmospheric oxygen highlight the unique reactivity of these compounds under specific conditions (Kostyuchenko et al., 2004).

Synthesis of Indolizidinones

Another application involves the diastereofacial selective synthesis of indolizidinones from cyclic nitrones and methylenecyclopropanes, highlighting the use of 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one in stereochemical control in organic synthesis (Cordero et al., 1990).

properties

IUPAC Name

5-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYCLILZCXINKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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